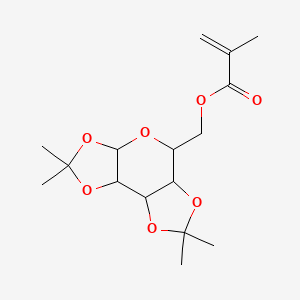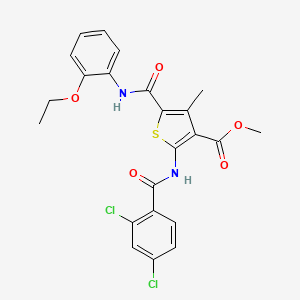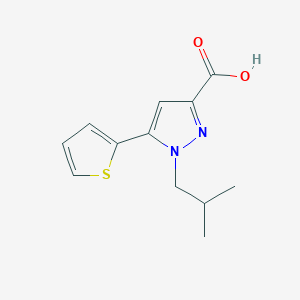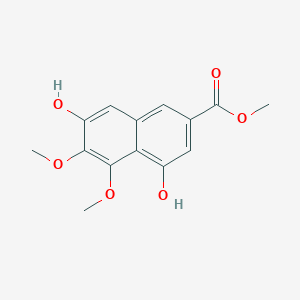
6-O-Methacryloyl-1,2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methacryloyl-1,2 is a methacrylate derivative that has gained significant attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methacryloyl group attached to the 6th position of a sugar molecule, which imparts distinct reactivity and functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methacryloyl-1,2 typically involves the esterification of a hydroxyl group at the 6th position of a sugar molecule with methacryloyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an inert solvent like dichloromethane and maintaining the reaction mixture at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of methacrylate derivatives, including this compound, can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the reaction of methacryloyl chloride with the corresponding alcohol in a tubular reactor, with efficient mixing and temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Methacryloyl-1,2 undergoes various chemical reactions, including:
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methacrylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and the corresponding alcohol.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
6-O-Methacryloyl-1,2 has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties.
Biomedical Engineering: Employed in the development of hydrogels for tissue engineering, drug delivery systems, and wound healing applications.
Material Science: Utilized in the fabrication of advanced materials with specific mechanical and chemical properties.
Nanotechnology: Incorporated into nanostructured materials for targeted drug delivery and imaging applications.
Wirkmechanismus
The mechanism of action of 6-O-Methacryloyl-1,2 primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group can participate in free radical polymerization, leading to the formation of stable polymeric structures. These polymers can interact with biological tissues, providing structural support and facilitating cell adhesion and proliferation. The molecular targets and pathways involved include the interaction of the polymer with cellular receptors and the extracellular matrix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacryloyl Sucrose: Another methacrylate derivative with similar polymerization properties.
Gelatin Methacryloyl (GelMA): A widely used methacrylate derivative in biomedical applications.
Uniqueness
6-O-Methacryloyl-1,2 is unique due to its specific structure, which allows for precise control over polymerization and functionalization. Compared to other methacrylate derivatives, it offers distinct advantages in terms of biocompatibility and versatility in various applications .
Eigenschaften
Molekularformel |
C16H24O7 |
|---|---|
Molekulargewicht |
328.36 g/mol |
IUPAC-Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3 |
InChI-Schlüssel |
RKFOJTMVZFAYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)






![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)


![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)

